molecular formula C30H25N3O3S3 B2580796 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 394227-16-8

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2580796
CAS No.: 394227-16-8
M. Wt: 571.73
InChI Key: QOJLKQPGNLNOSK-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a polyfunctional heterocyclic compound combining benzo[d]thiazole, tetrahydrobenzo[b]thiophene, and indolin-1-ylsulfonylbenzamide moieties. Its synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and coupling reactions, as inferred from analogous synthetic pathways in tetrahydrobenzo[b]thiophene systems .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O3S3/c34-28(20-13-15-21(16-14-20)39(35,36)33-18-17-19-7-1-4-10-24(19)33)32-30-27(22-8-2-5-11-25(22)37-30)29-31-23-9-3-6-12-26(23)38-29/h1,3-4,6-7,9-10,12-16H,2,5,8,11,17-18H2,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJLKQPGNLNOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C6=NC7=CC=CC=C7S6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes a benzo[d]thiazole moiety, a tetrahydrobenzo[b]thiophene unit, and an indolin sulfonamide group. This structural diversity is believed to contribute to its varied biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Study Findings : A series of thiazole derivatives were synthesized and tested for their ability to inhibit tumor cell proliferation. The results showed that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it targets C-Met and Pim-1 kinases, which are implicated in tumor growth and metastasis .
  • Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells through intrinsic pathways, leading to increased levels of pro-apoptotic factors .

Anti-inflammatory Properties

In addition to its antitumor activity, the compound has demonstrated anti-inflammatory effects. Studies suggest that it modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in xenograft models. The results indicated a significant reduction in tumor size compared to control groups. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the anti-inflammatory effects of the compound in vitro using macrophage cell lines. The findings revealed that treatment with the compound reduced nitric oxide production and downregulated the expression of inflammatory markers such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of C-Met and Pim-1
Apoptosis InductionIntrinsic pathway activation
Anti-inflammatoryCytokine modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antimicrobial and Antitumor Contexts

The target compound shares structural motifs with several synthesized derivatives reported in the literature. Key comparisons include:

Compound Name/Structure Substituents/Modifications Biological Activity Key Findings Reference
Morpholine-sulfonyl analog (N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide) Morpholine-sulfonyl group replaces indolinyl-sulfonyl Not explicitly stated (likely kinase inhibition) Structural similarity to kinase inhibitors; registered in chemical databases (ZINC3200937, HMS645P05)
5-Substituted 2-phenyl-1H-indol-3-carboxaldehydes Indole-thiazole hybrids Anticancer/antimicrobial Demonstrated cytotoxic activity against MCF-7, NCI-H460, and SF-268 cell lines
S-alkylated 1,2,4-triazoles (e.g., compounds [10–15]) Triazole-thione cores with halogenated aryl groups Antimicrobial MIC values comparable to standard antibiotics; confirmed by spectral analysis (IR, NMR)
Tetrahydrobenzo[b]thiophene-based dyes (e.g., 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide derivatives) Acyclic/heterocyclic substituents (thiazole, pyridine) Antimicrobial/antitumor MICs: 2–8 µg/mL against E. coli and S. aureus; antitumor IC₅₀: 1.5–4.2 µM

Spectroscopic and Mechanistic Insights

  • IR/NMR Confirmation : The absence of C=O bands (~1660 cm⁻¹) in triazole-thiones confirms successful cyclization, a critical step shared with the target compound’s synthesis.
  • Tautomeric Behavior : Like triazole-thione derivatives , the target compound’s stability in specific tautomeric forms (e.g., thione vs. thiol) may influence its reactivity and bioactivity.

Q & A

Basic: What are the critical synthetic routes for this compound?

Answer:
The synthesis involves a multi-step process:

Core structure assembly : Condensation of benzo[d]thiazole derivatives with tetrahydrobenzo[b]thiophen precursors under reflux in ethanol or DMF .

Amide coupling : Use of carbodiimide catalysts (e.g., EDCI) to link the tetrahydrobenzo[b]thiophen moiety to the sulfamoyl benzamide group .

Sulfonylation : Reaction of indoline with chlorosulfonic acid followed by coupling to the benzamide via nucleophilic substitution .
Key parameters include temperature control (0–80°C), solvent selection (polar aprotic solvents for amidation), and inert atmospheres to prevent oxidation .

Basic: Which analytical techniques confirm structural integrity and purity?

Answer:

  • HPLC : Employ a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%). Retention time varies based on sulfonamide hydrophobicity .
  • NMR spectroscopy :
    • 1H NMR (DMSO-d6) : Aromatic protons (δ 7.2–8.5 ppm), tetrahydrobenzo[b]thiophen protons (δ 2.8–3.2 ppm), and sulfonamide NH (δ 10.2 ppm) .
    • 13C NMR : Confirm carbonyl (C=O, ~165 ppm) and sulfonamide (SO2, ~125 ppm) groups .
  • Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 551.6 (M+H)+ .

Advanced: How can synthetic yields be optimized using computational methods?

Answer:

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify energy barriers (e.g., Gaussian 09) .
  • Solvent optimization : Predict solvent effects (dielectric constant, polarity) using COSMO-RS to enhance amide coupling efficiency .
  • Catalyst screening : Virtual libraries (e.g., PyRDM) can propose alternative catalysts (e.g., HOBt vs. DMAP) to reduce side reactions .
  • Validate predictions with small-scale reactions (mg-scale) before scaling up .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Target validation : Perform competitive binding assays (e.g., surface plasmon resonance) to confirm affinity for purported targets (e.g., kinases) .
  • Off-target profiling : Screen against panels of related enzymes (e.g., Eurofins Panlabs) to identify cross-reactivity .
  • Structural analogs : Synthesize derivatives with modified indolin-1-ylsulfonyl groups to isolate SAR trends (e.g., electron-withdrawing substituents enhance potency) .

Basic: What impurities arise during synthesis, and how are they removed?

Answer:

  • Common impurities :
    • Unreacted benzo[d]thiazole (detected via TLC, Rf ~0.7 in ethyl acetate/hexane 3:7) .
    • Over-sulfonylated byproducts (identified by HPLC retention shifts) .
  • Purification :
    • Column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate isolation .
    • Recrystallization in ethanol/water (7:3) to remove polar impurities .

Advanced: How to stabilize reactive intermediates during synthesis?

Answer:

  • Protective strategies :
    • Boc-protection for amine intermediates to prevent oxidation .
    • Low-temperature (-20°C) handling of thiol-containing precursors .
  • In-situ monitoring : Use FTIR to track intermediates (e.g., NH stretches at 3300 cm⁻¹) and halt reactions at optimal conversion .

Basic: What physicochemical properties are critical for biological assays?

Answer:

  • Solubility : Test in DMSO/PBS mixtures (typical solubility >10 mM in DMSO).
  • logP : Determine via shake-flask method (expected logP ~3.2 due to hydrophobic benzothiazole) .
  • Stability : Assess in pH 7.4 buffer (24-hour UPLC-MS monitoring for degradation) .

Advanced: How to design SAR studies to improve bioactivity?

Answer:

  • Scaffold modifications :
    • Replace indolin-1-ylsulfonyl with pyrolidinylsulfonyl to enhance membrane permeability .
    • Introduce methyl groups to the tetrahydrobenzo[b]thiophen to reduce metabolic oxidation .
  • Activity assays :
    • Measure IC50 against target enzymes (e.g., kinase inhibition via ADP-Glo™ assay) .
    • Cross-validate with cytotoxicity assays (MTT) on relevant cell lines .

Basic: What spectroscopic signatures distinguish this compound from analogs?

Answer:

  • IR spectroscopy : Sulfonamide S=O asymmetric stretches (1365 cm⁻¹ and 1165 cm⁻¹) .
  • 1H NMR : Unique indoline protons (δ 3.8–4.2 ppm, multiplet) and absence of methyl groups in the tetrahydrobenzo[b]thiophen core .

Advanced: How to address low reproducibility in synthetic protocols?

Answer:

  • Parameter standardization :
    • Strict control of anhydrous conditions (use molecular sieves for solvents) .
    • Precise stoichiometry (e.g., 1.05 equivalents of sulfonyl chloride to avoid excess) .
  • Batch analysis : Compare HPLC profiles across batches to identify deviations in impurity profiles .

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